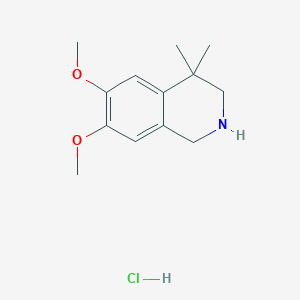

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 57553-25-0

Cat. No.: VC6391986

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57553-25-0 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.76 |

| IUPAC Name | 6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H |

| Standard InChI Key | TUZRKYKCEYHHHX-UHFFFAOYSA-N |

| SMILES | CC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl |

Introduction

Structural and Chemical Properties

The molecular formula of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C₁₃H₂₀ClNO₂, with a calculated molecular weight of 257.76 g/mol. The compound’s structure consists of a tetrahydroisoquinoline scaffold—a bicyclic system comprising a benzene ring fused to a piperidine-like ring—with two methoxy groups (-OCH₃) at positions 6 and 7 on the aromatic ring and two methyl groups (-CH₃) at position 4 of the saturated heterocycle . The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving the bioavailability of amine-containing compounds .

Key Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO₂ |

| Molecular Weight | 257.76 g/mol |

| Solubility | Soluble in DMSO, methanol, and water |

| Storage Recommendations | Store at -20°C in anhydrous conditions |

The methoxy groups contribute to the compound’s lipophilicity, while the dimethyl substituents at position 4 may sterically influence interactions with biological targets . Stability studies on analogous tetrahydroisoquinoline hydrochlorides suggest that degradation is minimized when stored at low temperatures, with recommended storage periods of up to six months at -80°C .

Synthetic Pathways

The synthesis of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be inferred from methods used for related tetrahydroisoquinolines. A plausible route involves:

-

Formation of the Isoquinoline Core: Starting with 3,4-dimethoxyphenethylamine, cyclization via a Pictet-Spengler reaction using formaldehyde or a substituted aldehyde generates the tetrahydroisoquinoline skeleton .

-

Introduction of Dimethyl Groups: Quaternization at position 4 with methyl iodide or dimethyl sulfate in the presence of a base yields the 4,4-dimethyl substitution .

-

Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt .

A critical challenge lies in achieving regioselective dimethylation at position 4. Studies on analogous compounds demonstrate that steric hindrance and reaction temperature significantly impact substitution patterns . For example, 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides were synthesized in yields exceeding 90% by optimizing reaction conditions, suggesting that similar protocols could be adapted for this compound .

Applications and Formulation Strategies

The hydrochloride salt form is preferred for pharmaceutical formulations due to its improved water solubility. A recommended preparation method involves:

-

Stock Solution: Dissolve the compound in dimethyl sulfoxide (DMSO) at 10 mM concentration.

-

In Vivo Formulation: Dilute the DMSO stock with PEG 300 and Tween 80 to enhance biocompatibility .

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO Master | 50 | Solubilizing agent |

| PEG 300 | 300 | Stabilizer |

| Tween 80 | 50 | Surfactant |

| ddH₂O | 600 | Diluent |

This formulation balances solubility and stability, though empirical validation is required .

Challenges and Future Directions

Current limitations include the absence of direct toxicological data and optimized synthetic protocols. Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to evaluate bioactivity.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Identification: Screening against receptor libraries to identify potential therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume